molecular formula C23H17NO3S B15007717 1-(ethylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

1-(ethylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B15007717
M. Wt: 387.5 g/mol
InChI Key: QGSPFIUPOBCZLN-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of an ethylsulfanyl group, a phenyl group, and a carboxamide group attached to the anthracene core. Anthracene derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry due to their unique structural and electronic properties.

Preparation Methods

The synthesis of 1-(ethylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 9,10-anthraquinone with ethyl mercaptan in the presence of a base to introduce the ethylsulfanyl group. This is followed by the reaction with phenyl isocyanate to form the carboxamide group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the reactions.

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(Ethylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in photochemical studies due to its unique electronic properties.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 1-(ethylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors in biological systems, leading to modulation of their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Ethylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide can be compared with other similar compounds, such as:

    1-(Methylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and electronic properties.

    9,10-Dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide: This compound lacks the ethylsulfanyl group, which may result in different chemical and biological properties.

    1-(Ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This compound lacks the phenyl group, which may influence its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C23H17NO3S

Molecular Weight

387.5 g/mol

IUPAC Name

1-ethylsulfanyl-9,10-dioxo-N-phenylanthracene-2-carboxamide

InChI

InChI=1S/C23H17NO3S/c1-2-28-22-18(23(27)24-14-8-4-3-5-9-14)13-12-17-19(22)21(26)16-11-7-6-10-15(16)20(17)25/h3-13H,2H2,1H3,(H,24,27)

InChI Key

QGSPFIUPOBCZLN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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